molecular formula C14H14N2O2 B15060428 N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide

N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide

Cat. No.: B15060428
M. Wt: 242.27 g/mol
InChI Key: FSVJLTFSROLFMO-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-(phenoxymethyl)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a phenoxymethyl substituent at the para position of the benzene ring and a hydroxylated amidoxime functional group. The phenoxymethyl group introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16)

InChI Key

FSVJLTFSROLFMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide typically involves the reaction of 4-(phenoxymethyl)benzenecarboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition results in the accumulation of toxic intermediates, ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N'-Hydroxy-4-(phenoxymethyl)benzenecarboximidamide with structurally related benzenecarboximidamide derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenoxymethyl (-OCH₂C₆H₅) C₁₄H₁₃N₂O₂* ~257.27 Not explicitly reported; inferred from analogs. N/A
N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide 2-Methylthiazolylmethoxy C₁₂H₁₃N₃O₂S 263.32 95% purity; potential bioactivity (antiproliferative) inferred from structural analogs.
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide Trifluoromethyl (-CF₃) C₈H₆F₃N₂O 204.16 Crystallizes in monoclinic P2₁/c; exhibits F···F contacts.
N'-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide Hydroxymethyl (-CH₂OH) C₈H₁₀N₂O₂ 166.18 Improved hydrophilicity; potential for drug conjugation.
N-Hydroxy-4-nitrobenzenecarboximidamide Nitro (-NO₂) C₇H₇N₃O₃ 181.15 Subject to EPA significant new use regulations (SNURs) due to toxicity concerns.
Pentamidine mesilate (4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]) Diamidine with pentamethylene linker C₁₉H₂₄N₄O₂·2CH₃SO₃H 592.70 Antitrypanosomal/antileishmanial drug; slightly soluble in water.

*Calculated based on analogous structures.

Solubility and Pharmacokinetics

  • Hydroxymethyl-substituted derivatives (e.g., C₈H₁₀N₂O₂) demonstrate enhanced aqueous solubility compared to hydrophobic analogs like trifluoromethyl or phenoxymethyl derivatives .

Biological Activity

N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic properties and enzyme inhibition capabilities.

  • IUPAC Name: this compound
  • Molecular Formula: C14H14N2O2
  • Molecular Weight: 242.27 g/mol
  • InChI: InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16)

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-(phenoxymethyl)benzene-1-carboximidamide with hydroxylamine. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit distinct biological activities.

This compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in certain conditions.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit serine peptidases, which are involved in processes such as cancer metastasis and inflammation. For example, it has been implicated in inhibiting matriptase, a serine protease linked to breast cancer invasion. The inhibition of such enzymes suggests potential applications in cancer therapy and other diseases characterized by abnormal enzyme activity .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that derivatives of N'-hydroxy compounds exhibited significant antiproliferative activity against various cancer cell lines. The IC50 values were found to be in the low micromolar range (3–5 µM), indicating strong potential for further development as anticancer agents .
  • Enzyme Activity Modulation:
    • Research indicated that N'-hydroxy derivatives could modulate the activity of important enzymes like urokinase plasminogen activator (uPA), which plays a role in tissue remodeling and cancer progression. This modulation could provide insights into developing therapeutic strategies against cancer metastasis .
  • Therapeutic Applications:
    • The compound has been explored for its therapeutic properties beyond cancer treatment, including its potential use in managing inflammatory conditions due to its enzyme inhibition capabilities .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
This compoundContains both hydroxy and phenoxymethyl groupsEnzyme inhibition, anticancer properties
4-(phenoxymethyl)benzene-1-carboximidamideLacks hydroxy groupDifferent reactivity; less biological activity
N'-hydroxybenzene-1-carboximidamideLacks phenoxymethyl groupLimited applications compared to N'-hydroxy derivative

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